Cas no 1307254-47-2 (tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylate)

tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate
- Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate(WX125318)
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-3-phenyl-, 1,1-dimethylethyl ester
- MFCD28992171
- CS-0039057
- AKOS037647139
- 1307254-47-2
- SY125227
- EN300-199161
- SCHEMBL24700590
- 8-Boc-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
- AS-72550
- W14655
- 8-Boc-3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane
- t-Butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-Butyl3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate
- tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylate
-
- MDL: MFCD28992171
- インチ: 1S/C18H25NO3/c1-17(2,3)22-16(20)19-14-9-10-15(19)12-18(21,11-14)13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3
- InChIKey: JLINYSUXYOSNFM-UHFFFAOYSA-N
- ほほえんだ: C12N(C(OC(C)(C)C)=O)C(CC1)CC(O)(C1=CC=CC=C1)C2
計算された属性
- せいみつぶんしりょう: 303.18344366g/mol
- どういたいしつりょう: 303.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R156201-100mg |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylate |
1307254-47-2 | 95% | 100mg |
¥1298 | 2023-09-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00964773-1g |
TErt-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate |
1307254-47-2 | 95% | 1g |
¥4468.0 | 2023-04-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R156201-250mg |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylate |
1307254-47-2 | 95% | 250mg |
¥2434 | 2023-09-10 | |
Enamine | EN300-199161-0.1g |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1307254-47-2 | 0.1g |
$553.0 | 2023-09-16 | ||
Enamine | EN300-199161-0.5g |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1307254-47-2 | 0.5g |
$603.0 | 2023-09-16 | ||
Chemenu | CM476592-250mg |
Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate |
1307254-47-2 | 95%+ | 250mg |
$346 | 2024-08-02 | |
Enamine | EN300-199161-1g |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1307254-47-2 | 1g |
$628.0 | 2023-09-16 | ||
Aaron | AR00HSY1-5g |
Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate |
1307254-47-2 | 95% | 5g |
$2213.00 | 2023-12-16 | |
Enamine | EN300-199161-5g |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1307254-47-2 | 5g |
$1821.0 | 2023-09-16 | ||
Aaron | AR00HSY1-250mg |
Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate |
1307254-47-2 | 95% | 250mg |
$375.00 | 2023-12-16 |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylate 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo3.2.1octane-8-carboxylateに関する追加情報
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No: 1307254-47-2)
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the CAS registry number 1307254-47-2. This compound belongs to the class of bicyclic amines and is characterized by its unique bicyclo[3.2.1]octane framework, which is a fused bicyclic structure with nitrogen at the 8-position. The compound also features a tert-butyl ester group and a hydroxyl group attached to the same carbon atom, making it a derivative of phenol.
The synthesis of tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves multi-step organic reactions, often starting from readily available starting materials such as phenol derivatives and cyclic amines. The construction of the bicyclic framework typically requires precise control over stereochemistry and reaction conditions to ensure high yields and purity. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for pharmacological studies.
One of the most notable applications of tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate is in the field of medicinal chemistry, where it serves as a building block for the development of bioactive molecules. Its bicyclic structure provides rigidity and unique pharmacophoric elements, making it an attractive scaffold for drug design. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in targeting various diseases such as cancer and inflammatory disorders.
Recent studies have highlighted the ability of tert-butyl 3-hydroxy derivatives to modulate cellular signaling pathways, particularly those involving protein kinases. For example, researchers have reported that certain analogs exhibit potent inhibitory activity against tyrosine kinases, which are key players in cancer progression. These findings underscore the importance of this compound class in drug discovery efforts.
In addition to its role in medicinal chemistry, tert-butyl 3-hydroxy compounds have also found applications in materials science due to their unique physical properties. The presence of both hydroxyl and ester groups allows for versatile functionalization, enabling their use in polymer synthesis and surface modification applications.
From an environmental perspective, the degradation pathways of tert-butyl 3-hydroxy derivatives have been studied to assess their potential impact on ecosystems. Research indicates that these compounds undergo microbial degradation under aerobic conditions, with half-lives ranging from several days to weeks depending on environmental factors such as temperature and pH.
In terms of safety considerations, handling tert-butyl 3-hydroxy compounds requires adherence to standard laboratory practices due to their potential irritancy to eyes and skin. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation.
The versatility of tert-butyl 3-hydroxy derivatives continues to drive research into their chemical properties and biological activities. Ongoing investigations aim to optimize their synthesis routes, enhance their bioavailability, and explore novel applications across diverse fields such as agrochemicals and diagnostics.
In conclusion, tert-butyl 3-hydroxy compounds, exemplified by tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-carboxy-late, represent an important class of organic molecules with significant potential in drug discovery and materials science.
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